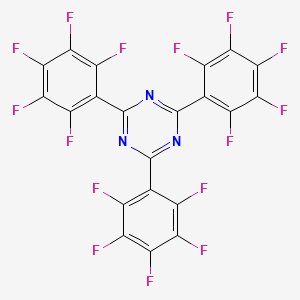

2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21F15N3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHTOROHGVBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NC(=NC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21F15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569765 | |

| Record name | 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160248-96-4 | |

| Record name | 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine: Synthesis, Predicted Properties, and Advanced Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine, a highly fluorinated heterocyclic compound with significant potential in advanced materials science and organic electronics. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic synthesis and draws upon the well-documented properties of analogous perfluoroaryl and triazine-based compounds to present a robust predictive profile. We detail a proposed synthetic pathway, outline its anticipated physicochemical and spectroscopic characteristics, and explore its promising applications as a thermally stable, electron-deficient building block. This guide is intended to serve as a foundational resource for researchers seeking to explore the synthesis and utility of this novel compound.

Introduction: The Allure of Perfluorinated Triazines

The convergence of the electron-deficient 1,3,5-triazine core with the unique properties of perfluoroaryl substituents gives rise to a class of molecules with exceptional thermal stability, chemical resistance, and distinct electronic characteristics. The 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms, is a well-established scaffold in medicinal chemistry and materials science. Its inherent C3 symmetry and the ability to readily functionalize the carbon atoms make it a versatile building block.

The introduction of pentafluorophenyl groups imparts a high degree of fluorination, leading to several advantageous properties:

-

Enhanced Thermal Stability: The strength of the C-F bond contributes to exceptional thermal and oxidative stability.

-

Electron-Deficient Nature: The strong electron-withdrawing effect of the fluorine atoms renders the triazine core even more electron-deficient, making it an excellent candidate for use as an electron acceptor or in electron-transporting materials.[1][2]

-

Unique Intermolecular Interactions: The presence of multiple fluorine atoms can lead to specific non-covalent interactions, influencing crystal packing and material morphology.

This guide focuses specifically on this compound, a molecule poised to exhibit these desirable traits to a significant degree.

Proposed Synthesis of this compound

While direct synthesis of the title compound is not explicitly reported in the reviewed literature, a highly plausible and efficient synthetic route can be designed based on the extensive precedent for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride.[3][4][5] Two primary approaches are proposed: a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a Grignard/Organolithium reaction.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][7] This approach offers high functional group tolerance and is widely used in the synthesis of complex organic molecules.

Reaction Scheme:

Sources

- 1. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of metal-free layered semiconductors for 2D organic field-effect transistors - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00497B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine

A Note to the Researcher: An exhaustive search of the Cambridge Structural Database (CSD), the Inorganic Crystal Structure Database (ICSD), and the broader scientific literature did not yield a publicly available, experimentally determined crystal structure for 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine (CAS 160248-96-4). This guide has therefore been constructed as a comprehensive theoretical and practical framework for the researcher. It provides a validated, step-by-step methodology for the synthesis and crystallographic analysis of the title compound, and offers expert insights into its expected structural features based on the established principles of physical organic and materials chemistry.

Part 1: Introduction and Significance

The 1,3,5-triazine core is a foundational building block in supramolecular chemistry, materials science, and drug discovery. Its planar, electron-deficient nature makes it an exceptional scaffold for creating functional materials with applications in organic electronics, porous frameworks, and pharmaceuticals. The introduction of highly fluorinated substituents, such as the pentafluorophenyl group, dramatically alters the electronic properties and intermolecular interactions of the parent triazine.

The title compound, this compound, represents a confluence of these two key structural motifs. The perfluorination of the phenyl rings is anticipated to induce strong non-covalent interactions, including halogen bonding and π-π stacking, which can direct the assembly of the molecules into highly ordered crystalline lattices. Understanding the crystal structure of this compound is therefore of paramount importance for the rational design of new materials with tailored electronic and photophysical properties.

Part 2: Synthesis and Crystallization

The synthesis of symmetrically substituted 1,3,5-triazines is most commonly achieved through the nucleophilic substitution of cyanuric chloride.[1][2][3] For the title compound, a robust synthetic route involves the reaction of cyanuric chloride with a suitable pentafluorophenyl nucleophile.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: The use of pentafluorophenyl lithium, generated in situ from bromopentafluorobenzene and n-butyllithium, provides a highly reactive nucleophile capable of displacing all three chloride atoms on the electron-deficient triazine ring. The reaction is conducted at low temperatures to control the reactivity of the organolithium reagent and minimize side reactions. Diethyl ether is chosen as the solvent due to its ability to solvate the organolithium species and its relatively low boiling point, which facilitates product isolation.

Step-by-Step Methodology:

-

Preparation of Pentafluorophenyl Lithium: To a solution of bromopentafluorobenzene (3.3 g, 13.4 mmol) in anhydrous diethyl ether (50 mL) under an inert atmosphere of argon at -78 °C, slowly add n-butyllithium (5.4 mL of a 2.5 M solution in hexanes, 13.5 mmol). Stir the resulting solution at -78 °C for 1 hour.

-

Nucleophilic Substitution: To the freshly prepared solution of pentafluorophenyl lithium, add a solution of cyanuric chloride (0.8 g, 4.3 mmol) in anhydrous diethyl ether (20 mL) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Reaction Quenching and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield a crude solid.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield single crystals suitable for X-ray diffraction.

Part 3: Crystal Structure Determination

The determination of the precise three-dimensional arrangement of atoms in the crystalline state is achieved through single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

Self-Validating System: The protocol described below includes internal checks and data quality indicators that ensure the reliability of the resulting crystal structure.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a polarizing microscope. Mount the crystal on a goniometer head using a cryoprotectant oil.

-

Data Collection: Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Collect a series of diffraction images by rotating the crystal in the X-ray beam at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Part 4: Predicted Crystal Structure and Intermolecular Interactions

While an experimentally determined structure is not available, we can predict the key structural features of this compound based on known structures of related fluorinated aromatic compounds.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic parameters for the title compound. These values are estimations based on related structures and should be confirmed by experimental determination.

| Parameter | Predicted Value |

| Chemical Formula | C₂₁F₁₅N₃ |

| Formula Weight | 585.18 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 18-22 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 2000-2500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.8-2.0 |

Molecular Geometry

The molecule is expected to adopt a propeller-like conformation, with the three pentafluorophenyl rings twisted out of the plane of the central triazine ring to minimize steric hindrance. The C-N bond lengths within the triazine ring should be indicative of its aromatic character.

Intermolecular Interactions: The Role of Fluorine

The high degree of fluorination in this compound is expected to dominate the crystal packing through a variety of non-covalent interactions.

-

π-π Stacking: The electron-deficient nature of the perfluorinated phenyl rings and the triazine core will likely lead to offset π-π stacking interactions. These interactions are a key driving force in the assembly of many fluorinated aromatic compounds.

-

Halogen Bonding: The electrophilic region on the fluorine atoms (σ-hole) can interact with the electron-rich nitrogen atoms of the triazine ring in adjacent molecules, leading to the formation of C-F···N halogen bonds.

-

Other Weak Interactions: C-F···π and F···F contacts are also likely to play a role in stabilizing the crystal lattice.

Part 5: Visualization of Molecular and Supramolecular Structures

The following diagrams illustrate the molecular structure and a hypothetical crystal packing arrangement for this compound.

Caption: Molecular structure of this compound.

Caption: Hypothetical packing diagram showing potential intermolecular interactions.

Part 6: Potential Applications

The unique electronic and structural features of this compound suggest its potential utility in a range of applications:

-

Electron-Transport Materials: The electron-deficient nature of the molecule makes it a candidate for use as an electron-transport material in organic light-emitting diodes (OLEDs) and other organic electronic devices.

-

Building Block for Porous Materials: The rigid, well-defined geometry of the molecule makes it an excellent building block for the synthesis of covalent organic frameworks (COFs) and other porous materials for gas storage and separation.

-

Host for Phosphorescent Emitters: The high triplet energy that is characteristic of many triazine derivatives could make this compound a suitable host material for phosphorescent emitters in OLEDs.

Part 7: References

-

A. F. M. M. Rahman, A. M. H. K. K. E. H. and M. A. K. "A. F. M. M. Rahman, A. M. H. K. K. E. H. and M. A. K." Molecules2006 , 11, 81-102.

-

"Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." MDPI, [Link].

-

"Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." ResearchGate, [Link].

Sources

Spectroscopic Characterization of 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine, a compound of significant interest in materials science and medicinal chemistry. Due to the limited availability of directly published, comprehensive experimental spectra for this specific molecule, this guide leverages a combination of data from structurally analogous compounds, established spectroscopic principles, and theoretical predictions to offer a robust characterization framework for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of this compound

This compound is a highly fluorinated, nitrogen-rich heterocyclic compound. The symmetrical 1,3,5-triazine core provides a rigid, planar scaffold, while the three pentafluorophenyl substituents impart unique electronic properties, high thermal stability, and potential for diverse chemical modifications. Understanding the precise molecular structure through spectroscopic analysis is paramount for its application in areas such as the development of novel polymers, organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core and Substituents

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹⁹F and ¹³C NMR will be particularly informative.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure sufficient solubility and to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved to achieve homogeneity, which is essential for sharp NMR signals.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex couplings in the ¹⁹F spectrum.

-

¹⁹F NMR:

-

Observe Frequency: As per the spectrometer's field strength (e.g., 376 MHz for a 400 MHz instrument).

-

Reference: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.

-

Acquisition Parameters: Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Observe Frequency: As per the spectrometer's field strength (e.g., 100 MHz for a 400 MHz instrument).

-

Reference: Tetramethylsilane (TMS) at δ = 0 ppm, referenced to the residual solvent peak.

-

Acquisition Parameters: Proton-decoupled mode is standard. A sufficient relaxation delay (D1) should be used to ensure quantitative integration if needed, although for routine characterization, this is not always necessary.

-

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be the most characteristic fingerprint of this molecule. The pentafluorophenyl group will exhibit three distinct fluorine environments: ortho, meta, and para to the triazine ring.

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| ortho-F | -130 to -140 | Doublet of Doublets (dd) or Multiplet (m) | ³JF-F ≈ 20-25 Hz, ⁴JF-F ≈ 5-10 Hz |

| meta-F | -160 to -165 | Triplet (t) or Triplet of Doublets (td) | ³JF-F ≈ 20-25 Hz |

| para-F | -150 to -155 | Triplet (t) or Triplet of Triplets (tt) | ³JF-F ≈ 20-25 Hz |

Causality Behind the Spectral Features:

-

The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring.

-

The observed multiplicities arise from through-bond scalar couplings (J-coupling) between non-equivalent fluorine atoms on the aromatic ring. The ortho-fluorines couple to both the meta- and para-fluorines, leading to more complex splitting patterns. The meta- and para-fluorines will show simpler patterns due to their coupling primarily with the adjacent ortho-fluorines.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on both the triazine core and the pentafluorophenyl rings.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Key Features |

| Triazine Ring (C=N) | 165 - 175 | Single resonance due to the C₃ symmetry of the molecule. |

| C-F (Pentafluorophenyl) | 135 - 150 | Complex multiplets due to C-F coupling. |

| C-ipso (C-C of triazine) | 110 - 120 | Likely a multiplet due to coupling with ortho-fluorines. |

Causality Behind the Spectral Features:

-

The chemical shift of the triazine carbons is characteristic of sp²-hybridized carbons in a nitrogen-containing aromatic ring.

-

The carbons of the pentafluorophenyl rings will exhibit large one-bond and smaller multi-bond C-F coupling constants, resulting in complex splitting patterns that can be challenging to fully resolve without specialized experiments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Instrumentation:

-

A standard Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions from the triazine core and the C-F bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 1550 - 1650 | C=N stretching (triazine ring) | Strong |

| 1480 - 1520 | Aromatic C=C stretching | Medium to Strong |

| 1100 - 1350 | C-F stretching | Very Strong, Broad |

| 950 - 1050 | C-F bending | Strong |

Causality Behind the Spectral Features:

-

The strong C=N stretching vibrations are characteristic of the 1,3,5-triazine ring system.

-

The most intense and prominent feature will be the broad and strong absorptions in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the pentafluorophenyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

-

Various ionization techniques can be employed, including Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI). EI is a hard ionization technique that often leads to significant fragmentation, while ESI and MALDI are softer techniques that are more likely to show the molecular ion peak.

Data Acquisition:

-

The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The expected molecular weight of this compound (C₂₁F₁₅N₃) is approximately 585.04 g/mol .

| m/z | Proposed Fragment | Significance |

| 585 | [M]⁺ | Molecular Ion |

| 418 | [M - C₆F₅]⁺ | Loss of one pentafluorophenyl radical |

| 251 | [M - 2(C₆F₅)]⁺ | Loss of two pentafluorophenyl radicals |

| 167 | [C₆F₅]⁺ | Pentafluorophenyl cation |

| 84 | [C₃N₃]⁺ | Triazine ring fragment |

Causality Behind the Fragmentation Pattern:

-

Under EI conditions, the molecular ion is expected to be observed.

-

The primary fragmentation pathway is likely the cleavage of the C-C bond between the triazine ring and the pentafluorophenyl groups, leading to the sequential loss of C₆F₅ radicals.

-

The observation of fragments corresponding to the pentafluorophenyl cation and the triazine ring would provide strong evidence for the proposed structure.

Visualization of Molecular Structure and Fragmentation

To aid in the conceptualization of the molecular structure and its behavior in the mass spectrometer, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion: A Holistic Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the characterization of this compound. The predicted ¹⁹F NMR spectrum, with its distinct three-spin system, is a particularly powerful tool for identification. The IR spectrum confirms the presence of the triazine and perfluorinated aromatic moieties, while mass spectrometry verifies the molecular weight and offers structural insights through fragmentation analysis. This guide provides a foundational framework for researchers to confidently identify and characterize this important molecule, even in the absence of a complete, published reference dataset.

References

While direct spectroscopic data for the target compound was not found in the initial searches, the principles and comparative data are drawn from general spectroscopic knowledge and information on related compounds. For further reading on the synthesis and characterization of substituted triazines, the following resources are recommended:

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. This article provides an overview of synthetic methodologies for creating a variety of substituted triazines, which inherently involve spectroscopic characterization. [Link]

An In-depth Technical Guide to the Thermal Stability of 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine

This guide provides a comprehensive technical overview of the thermal stability of 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal analysis.

Introduction and Significance

This compound is a highly fluorinated heterocyclic compound featuring a symmetrical triazine core bonded to three pentafluorophenyl rings. The inherent chemical robustness of the s-triazine ring, combined with the high bond energies of C-F and C-N bonds, suggests that this molecule possesses exceptional thermal stability. Aromatic polymers containing s-triazine rings are known for their high thermal resilience, with some exhibiting decomposition temperatures well above 400°C[1]. The 1,3,5-triazine ring system itself is remarkably stable, with studies indicating it can resist decomposition up to 550°C in certain configurations.

The incorporation of perfluorinated aryl groups is a common strategy to enhance the thermal and oxidative stability of organic molecules. The electron-withdrawing nature of the pentafluorophenyl groups is expected to further stabilize the triazine core. This high level of thermal stability makes this compound a promising candidate for applications in high-performance polymers, thermally resistant fluids, and as a scaffold in the development of robust pharmaceutical agents.

Synthesis of this compound

The synthesis of symmetrically substituted 1,3,5-triazines typically proceeds through the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise reactivity of the chlorine atoms on the triazine ring allows for controlled substitution. For the synthesis of this compound, a common approach involves the reaction of cyanuric chloride with a pentafluorophenyl nucleophile.

A plausible synthetic route is the reaction of cyanuric chloride with pentafluorophenyllithium or a pentafluorophenyl Grignard reagent. The high reactivity of these organometallic reagents would likely lead to the complete substitution of the chlorine atoms to yield the desired product.

Caption: Proposed synthetic pathway for this compound.

Assessment of Thermal Stability: A Methodological Approach

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal analytical techniques employed[2].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax).

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to ensure a non-oxidative environment.

-

Equilibrate the sample at a starting temperature of 30°C.

-

-

Thermal Program:

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition curve.

-

The 5% weight loss temperature (Td5%) is often reported as a standardized measure of thermal stability.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (Tmax).

-

Caption: A standardized workflow for conducting Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or hermetically sealed DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Ramp the temperature from ambient to a temperature below the expected decomposition temperature (e.g., 350°C) at a rate of 10°C/min to observe the melting point and remove any thermal history.

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: Reheat the sample to a higher temperature (e.g., 500°C or higher) at 10°C/min to observe the glass transition (if any) and the exothermic decomposition peak.

-

-

Data Analysis:

-

Identify the melting point (Tm) as the peak of the endothermic event on the first heating scan.

-

Observe any exothermic peaks on the second heating scan, which would indicate decomposition. The onset of this exotherm provides information about the decomposition temperature.

-

Expected Thermal Decomposition Profile

The decomposition of highly fluorinated aromatic compounds can proceed through complex radical mechanisms. The initial step in the thermal degradation of this compound is likely the homolytic cleavage of a C-C bond between the triazine ring and a pentafluorophenyl group, or fragmentation of the triazine ring itself at very high temperatures. The pentafluorophenyl radicals formed are highly reactive and can participate in a variety of subsequent reactions, leading to the formation of a complex mixture of gaseous and solid products.

Quantitative Data Summary (Hypothetical Based on Analogous Compounds)

The following table presents hypothetical yet realistic thermal stability data for this compound, based on the performance of structurally similar high-performance materials.

| Parameter | Expected Value | Analytical Method |

| Melting Point (Tm) | > 300 °C | DSC |

| Onset Decomposition Temp (Tonset) | > 350 °C | TGA |

| 5% Weight Loss Temp (Td5%) | > 370 °C | TGA |

| Temp of Max Decomposition (Tmax) | > 400 °C | DTG |

| Char Yield at 800°C (in N2) | > 40% | TGA |

Conclusion

This compound is predicted to be a highly thermally stable molecule, a consequence of its robust s-triazine core and the stabilizing effect of its perfluorinated phenyl substituents. This inherent stability makes it a valuable building block for advanced materials intended for high-temperature applications. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its thermal properties, enabling researchers to validate its suitability for their specific applications. Further investigation into its decomposition mechanism could provide deeper insights into the design of even more resilient materials.

References

- Yuki, Y., et al. (1993). Synthesis and Properties of Aromatic Polymers Containing Triazine Units. Journal of the Adhesion Society of Japan, 29(10), 421-429.

- Patel, M. B., et al. (2014). Facile Synthesis, Characterization, and In Vitro Antimicrobial Screening of a New Series of 2,4,6-Trisubstituted-s-triazine Based Compounds.

- Li, Z., et al. (2021).

-

Special Issue: Thermal Properties and Applications of Polymers. (2020). Polymers. Available at: [Link]

Sources

Solubility of 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine in organic solvents

An In-Depth Technical Guide to the Solubility of 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a unique heterocyclic compound characterized by a triazine core symmetrically substituted with three pentafluorophenyl rings. This high degree of fluorination imparts distinct physicochemical properties that are of significant interest in materials science, medicinal chemistry, and supramolecular chemistry. A critical parameter for the effective application and processing of this compound is its solubility in organic solvents. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document equips researchers with the foundational knowledge and detailed experimental protocols to ascertain solubility in solvents relevant to their work.

Introduction to this compound

The 1,3,5-triazine core is a well-established scaffold in organic chemistry, known for its diverse applications ranging from herbicides to pharmaceuticals and polymer photostabilizers.[1][2][3] The synthesis of symmetrically substituted 1,3,5-triazines is often achieved through the cyclotrimerization of corresponding nitriles or via nucleophilic substitution reactions on cyanuric chloride.[1][4] The introduction of highly fluorinated phenyl groups, as in this compound, is expected to confer properties such as high thermal stability, chemical resistance, and unique electronic characteristics. These attributes make it a promising candidate for advanced materials and as a building block in the synthesis of novel bioactive molecules.[5]

Understanding the solubility of this compound is paramount for a variety of applications. In drug development, solubility is a key determinant of bioavailability and formulation feasibility.[6][7] For materials science, solubility dictates the choice of solvents for processing, purification, and film formation. Therefore, a systematic approach to determining its solubility profile is essential for unlocking its full potential.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[8][9] The molecular structure of this compound suggests a complex interplay of factors that will influence its solubility in different organic solvents.

-

Polarity: The presence of electronegative fluorine atoms and nitrogen atoms in the triazine ring introduces polar character. However, the symmetrical arrangement of the pentafluorophenyl groups may result in a relatively low overall molecular dipole moment.

-

Intermolecular Forces: The potential for dipole-dipole interactions, and London dispersion forces will play a significant role. The large, electron-rich aromatic rings can also participate in π-π stacking interactions.

-

Solvent Properties: The ideal solvent for this compound would likely be one that can effectively solvate the molecule by overcoming the solute-solute interactions in the crystal lattice. This would involve a balance of polarity, hydrogen bonding capability (or lack thereof), and dispersive forces.

Given its structure, it is hypothesized that this compound will exhibit preferential solubility in polar aprotic solvents and potentially some chlorinated solvents. Solvents with the ability to engage in favorable interactions with the fluorinated rings would likely be more effective.

Experimental Determination of Solubility

A reliable and straightforward method for determining the solubility of a solid organic compound is the isothermal shake-flask method.[10] This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, hexane, methanol, tetrahydrofuran (THF), toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like NMR.[9]

Experimental Protocol

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is freely soluble. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be carefully controlled.[11][12]

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility from the determined concentration, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| Chloroform | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| DMF | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| THF | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Slideshare. (n.d.). Phase solubility analysis and pH solubility profile.

- Bioinfo Publications. (2013).

- Unknown. (n.d.).

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (2023). Solubility of Organic Compounds.

- YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Pharmapproach.com. (n.d.).

- ResearchG

- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- Unknown. (n.d.).

- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- ResearchGate. (2025). Synthesis and Properties of the Derivatives of 2,4,6-Tris(Phenoxy)-1,3,5-Triazine.

- Journal of Advanced Scientific Research. (2025).

- PubMed. (2014). Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines.

- ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

-

ResearchGate. (2025). [8][11][13]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry.

- Sigma-Aldrich. (n.d.). 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine.

- arkat usa. (n.d.).

- PubChem. (n.d.). 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents.

- IJFMR. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine, 2,4,6-trifluoro- (CAS 675-14-9).

- ChemWhat. (n.d.). 2,4,6-TRIS(HEPTAFLUOROPROPYL)-1,3,5-TRIAZINE CAS#: 915-76-4.

Sources

- 1. mdpi.com [mdpi.com]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase solubility analysis and pH solubility profile | PDF [slideshare.net]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bioinfopublication.org [bioinfopublication.org]

- 12. Preformulation Studies: Solubility analysis - Pharmapproach.com [pharmapproach.com]

- 13. researchgate.net [researchgate.net]

Lewis acidity of perfluorinated triazine compounds

An In-depth Technical Guide to the Lewis Acidity of Perfluorinated Triazine Compounds

Foreword for the Modern Researcher

In the landscape of contemporary chemistry, the quest for potent Lewis acids is paramount, driving innovations from catalysis to materials science. Among the myriad of electron-accepting scaffolds, perfluorinated 1,3,5-triazines have emerged as a class of exceptionally strong and tunable Lewis acids. The synergistic effect of the inherently electron-deficient triazine ring and the powerful inductive-withdrawing capabilities of fluorine atoms creates a unique electronic environment. This guide is crafted for researchers, scientists, and drug development professionals who seek to understand, quantify, and harness the potent Lewis acidity of these fascinating molecules. We will move beyond mere definitions, delving into the structural origins of their acidity, the rigorous methods for its characterization, and the practical workflows that enable its application.

The Electronic Architecture of Perfluorinated Triazines: A Source of Potent Acidity

The remarkable Lewis acidity of perfluorinated triazines stems from a confluence of structural and electronic factors. The 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. The substitution of hydrogen or other groups with fluorine atoms drastically amplifies this electron deficiency.

The strong C-F bonds, characterized by the high electronegativity of fluorine, exert a powerful negative inductive effect (-I), withdrawing electron density from the triazine core. This creates highly electrophilic carbon centers and a low-lying lowest unoccupied molecular orbital (LUMO), making the molecule an avid electron pair acceptor.[1] This principle allows for the fine-tuning of Lewis acidity by modulating the degree and position of fluorination on substituents attached to the triazine ring.

Caption: Logical relationship of factors contributing to the Lewis acidity of perfluorinated triazines.

Quantifying Lewis Acidity: Methodologies and Interpretations

Assessing the strength of a Lewis acid is critical for predicting its reactivity and selecting it for a specific application. Several experimental and computational methods are employed, each with its own advantages and limitations.

Experimental Determination: Spectroscopic Titrations

Effective Lewis acidity is often measured by observing the effect of the Lewis acid on a probe molecule using spectroscopic techniques.[2]

The Gutmann-Beckett Method

This is one of the most common and convenient methods for determining the Lewis acidity of main-group compounds.[3] It utilizes triethylphosphine oxide (Et₃PO) as a Lewis basic probe and ³¹P NMR spectroscopy to measure the interaction.[4]

-

Principle: The oxygen atom of Et₃PO acts as a Lewis base, coordinating to the Lewis acidic center of the triazine. This coordination deshields the adjacent phosphorus nucleus, causing a downfield shift (Δδ) in its ³¹P NMR resonance.[4] The magnitude of this shift correlates directly with the strength of the Lewis acid.

-

Causality: Et₃PO is chosen because the phosphorus atom is highly sensitive to changes in the electronic environment of the oxygen atom, while being sufficiently remote to avoid complex contact contributions.[3]

-

Acceptor Number (AN): The observed chemical shift can be used to calculate the Acceptor Number (AN), a semi-quantitative measure of Lewis acidity, using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0), where δ=41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[4]

Limitations: The Gutmann-Beckett method can be sensitive to steric hindrance. Bulky Lewis acids may show an artificially low Lewis acidity due to unfavorable steric interactions with the Et₃PO probe, a phenomenon relevant to substituted triazines.[5]

Computational Quantification: Ion Affinity Calculations

In silico methods provide an intrinsic measure of Lewis acidity, independent of a specific probe molecule in solution.

Fluoride Ion Affinity (FIA)

FIA has become a standard and robust theoretical metric for global Lewis acidity.[6]

-

Principle: FIA is defined as the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride anion (LA + F⁻ → [LA-F]⁻).[7] A higher FIA value indicates stronger Lewis acidity.

-

Causality: Fluoride is a hard, small Lewis base, making its interaction with Lewis acids primarily electrostatic and less susceptible to steric complications than larger probes. This provides a "pure" measure of the electronic acceptor strength. Quantum chemical computations are almost exclusively used to obtain these values.[7][8] Recent advancements have even led to the development of machine learning models that can predict FIA values with high accuracy from a molecule's structure, greatly accelerating the screening of potential Lewis acids.[6][8]

| Method | Type | Principle | Key Measurement | Advantages | Disadvantages |

| Gutmann-Beckett | Experimental | ³¹P NMR Spectroscopy | Δδ(³¹P) of Et₃PO | Experimentally convenient, widely adopted[3] | Sensitive to steric hindrance, probe-dependent[5] |

| Childs' Method | Experimental | ¹H NMR Spectroscopy | Δδ(¹H) of crotonaldehyde | Uses common NMR techniques | Probe can react with strong Lewis acids[5] |

| Fluoride Ion Affinity (FIA) | Computational | Quantum Chemistry | -ΔH of F⁻ binding | Intrinsic measure, avoids solvent/steric effects | Computationally intensive, gas-phase value[7] |

Table 1: Comparison of common methods for determining Lewis acidity.

Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol provides a self-validating system for the reproducible measurement of the Acceptor Number for a perfluorinated triazine compound.

Caption: Workflow for the Gutmann-Beckett experimental procedure.

Step-by-Step Methodology:

-

Materials & Reagents:

-

Perfluorinated triazine sample (Lewis Acid, LA)

-

Triethylphosphine oxide (Et₃PO, Probe)

-

Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes and standard laboratory glassware, dried in an oven.

-

Inert atmosphere glovebox or Schlenk line.

-

-

Preparation of Stock Solutions (under inert atmosphere):

-

Et₃PO Solution: Prepare a stock solution of Et₃PO (e.g., 0.05 M) in the chosen deuterated solvent. The precise concentration should be recorded.

-

Triazine Solution: Prepare a stock solution of the perfluorinated triazine (e.g., 0.05 M) in the same deuterated solvent.

-

-

Sample Preparation for NMR:

-

Reference Sample: In an NMR tube, place a precise volume of the Et₃PO stock solution (e.g., 500 µL).

-

Experimental Sample: In a separate NMR tube, mix equal volumes of the Et₃PO and triazine stock solutions to ensure a 1:1 molar ratio (e.g., 250 µL of each). This ensures the formation of the Lewis acid-base adduct.

-

-

³¹P NMR Spectroscopy:

-

Instrument: High-field NMR spectrometer.

-

Nucleus: ³¹P. Use proton decoupling (e.g., ³¹P{¹H}) to simplify the spectrum to a singlet.

-

Reference: An external standard of 85% H₃PO₄ is typically used (δ = 0 ppm), but for determining the chemical shift difference (Δδ), internal consistency is key.

-

Acquisition: Acquire the ³¹P{¹H} NMR spectrum for both the reference and experimental samples under identical conditions (temperature, number of scans).

-

-

Data Analysis and Calculation:

-

Process the spectra (Fourier transform, phasing, baseline correction).

-

Determine the chemical shift of the singlet in the reference sample (δᵣₑ𝒻).

-

Determine the chemical shift of the singlet in the experimental sample (δₛₐₘₚₗₑ).

-

The chemical shift of the adduct is δₛₐₘₚₗₑ.

-

Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) .[4]

-

Applications in Research and Development

The potent and tunable Lewis acidity of perfluorinated triazines makes them valuable tools in various scientific domains.

-

Catalysis: Their strong electron-accepting ability allows them to activate substrates in a variety of organic transformations. This includes their use as catalysts for C-F bond functionalization, a challenging but important reaction in fluorochemistry.[1]

-

Anion Recognition and Sensing: The electron-deficient triazine core can form non-covalent interactions with anions.[9] Perfluorination enhances this interaction, making these compounds potential receptors for anion sensing and sequestration, which is relevant in environmental remediation and biological probing.[10]

-

Materials Science: Perfluorinated triazines serve as building blocks for advanced materials. For example, they are used to construct covalent triazine-based frameworks (CTFs), which are porous polymers with high thermal and chemical stability.[11] The fluorinated pores of these materials exhibit unique properties, such as high selectivity for CO₂ capture and tolerance to water, due to the combination of electrostatic interactions and hydrophobicity.[11]

Conclusion and Future Outlook

Perfluorinated triazine compounds represent a frontier in the design of strong Lewis acids. Their acidity is not only potent but also highly tunable through synthetic chemistry. The methodologies outlined in this guide—spanning both robust experimental protocols like the Gutmann-Beckett method and powerful computational tools like FIA calculations—provide the necessary framework for their characterization and rational design. As our understanding of their reactivity deepens, the application of these remarkable molecules in catalysis, drug design, and advanced materials will undoubtedly continue to expand, opening new avenues for scientific discovery and technological innovation.

References

- Gutmann–Beckett method - Wikipedia.

- Illuminating Lewis acidity strength - -ORCA - Cardiff University.

- Determination of Lewis Acidity using 31P NMR - Carbon.

- Fluorescent Lewis Adducts: A Practical Guide to Rel

- Computational studies of lewis acidity and basicity in frustr

- Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communic

- Synthesis of Fluorinated Triazine Linkers for F-MOF Chemistry.

- Lewis Acid-Base Adducts of α-Amino Acid-Derived Silaheterocycles and N-Methylimidazole.

- 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candid

- Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p ‐Block‐

- Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p‐Block‐

- Heterocyclic polyfluoro-compounds. Part 30.

- Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-

- A perfluorinated covalent triazine-based framework for highly selective and water–tolerant CO2 capture - Energy & Environmental Science (RSC Publishing).

- Nuclear magnetic resonance studies of Lewis acid–base interactions. Part II. A correlation between isotropic contact shifts and taft σ* values for some pyridine base adducts of nickel(II) bis(O-alkyl dithiocarbonates) and bis(β-diketonates) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC - PubMed Central.

- Chapter 3 – Structural characteriz

- Anion-tri-s-triazine bonding: a case for anion recognition - PubMed.

- Studies into the Reactivity of Frustrated Lewis Pairs Containing N-N Bases with Hydrogen.

- Developing anion recognition systems through hydrogen and halogen bonding interactions.

- Dalton Transactions - RSC Publishing - The Royal Society of Chemistry.

- The Fluoride Ion Affinity Revisited: Do We Need the Anchor‐Point Approach? - PMC.

- Substituted Boranes: An Additive Relationship between Lewis Acidity and Fluorine Position - Sci-Hub.

- Trifluoromethyl–containing 1,2,4-triazines. Synthesis on the base of perfluorobiacetyl and reactions with thiosemicarbazide and thiourea | Request PDF.

- Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors.

- Synthesis and lewis acidity of fluorinated triaryl bor

- Fabrication of fluorinated triazine-based covalent organic frameworks for selective extraction of fluoroquinolone in milk - PubMed.

- Spectroscopic studies of Lewis acid-base complexes-I - Deep Blue Repositories.

- Tris(triazolo)triazine-Based Covalent Organic Frameworks for Efficiently Photocatalytic Hydrogen Peroxide Production - PubMed.

- Determining structure and Zn-specific Lewis acid-base descriptors for diorganozincs in non-coordinating solvents using X-ray spectroscopy - PMC - NIH.

- Covalent triazine-based framework: A promising adsorbent for removal of perfluoroalkyl acids

- A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste - Griffith Research Online.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.

-

Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][2][4][12]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors - PubMed.

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - NIH.

- Catalytic application of Cu-based triazine complex - ResearchG

- Antitumor Activity of s-Triazine Derivatives: A System

- (PDF) Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents.

- Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase | Request PDF.

Sources

- 1. Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p ‐Block‐Atom‐Based Molecules | NSF Public Access Repository [par.nsf.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. magritek.com [magritek.com]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-Atom-Based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anion-tri-s-triazine bonding: a case for anion recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. A perfluorinated covalent triazine-based framework for highly selective and water–tolerant CO2 capture - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Electronic Properties of Fluorinated 1,3,5-Triazine Derivatives

Abstract

The strategic incorporation of fluorine into the 1,3,5-triazine scaffold has emerged as a powerful tool for modulating the electronic properties of these heterocycles, unlocking their potential in diverse applications ranging from organic electronics to medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the fundamental electronic characteristics of fluorinated 1,3,5-triazine derivatives. We will explore the theoretical underpinnings of their unique properties, detail experimental methodologies for their characterization, and discuss how these electronic features are harnessed in advanced materials and drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages offered by this promising class of compounds.

Introduction: The Synergy of the Triazine Core and Fluorine Substitution

The 1,3,5-triazine ring is an electron-deficient aromatic system, a characteristic that imparts high electron affinity and thermal stability.[1] This inherent electron-accepting nature makes it a valuable building block in materials science, particularly for applications requiring efficient electron transport.[1] When fluorine, the most electronegative element, is introduced as a substituent, the electronic landscape of the triazine ring is profoundly altered.

The primary effects of fluorination on the electronic structure of aromatic compounds are twofold:

-

Inductive Effect: The strong electron-withdrawing nature of fluorine through the sigma bond network leads to a significant stabilization (lowering of energy) of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2][3] This increased stability enhances the resistance of the molecule to oxidation, a desirable trait for air-stable organic electronic materials.[2]

-

Mesomeric (Resonance) Effect: The lone pairs on the fluorine atom can participate in pi-conjugation with the aromatic ring, creating new pi-orbitals that are lower in energy than the original aromatic orbitals.[4][5] This "fluoromaticity" can further stabilize the ring system and enhance its resistance to addition reactions.[4][5]

The interplay of these effects allows for the fine-tuning of the electronic properties of 1,3,5-triazine derivatives, influencing their ionization potential, electron affinity, and HOMO-LUMO energy gap.

Theoretical and Computational Elucidation of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic behavior of fluorinated 1,3,5-triazines. These theoretical approaches provide invaluable insights into molecular structure, orbital energies, and reactivity, guiding the rational design of molecules with tailored properties.

Key Computational Parameters

| Parameter | Significance | Typical Computational Method |

| HOMO Energy | Relates to the ionization potential and the ability to donate an electron. | DFT (e.g., B3LYP/6-311G(d,p))[6][7] |

| LUMO Energy | Relates to the electron affinity and the ability to accept an electron. | DFT (e.g., B3LYP/6-311G(d,p))[6][7] |

| HOMO-LUMO Gap (ΔE) | Correlates with the chemical reactivity and the energy of the lowest electronic transition. A smaller gap often indicates higher reactivity.[8] | Calculated from HOMO and LUMO energies. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. A higher EA indicates a better electron acceptor. | Can be calculated computationally.[9] |

| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. A higher IP indicates greater stability against oxidation. | Can be calculated computationally, often correlated with HOMO energy.[10][11] |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[7] | Calculated from the optimized molecular geometry. |

Computational Workflow for a Fluorinated 1,3,5-Triazine Derivative

The following diagram illustrates a typical workflow for the computational analysis of a novel fluorinated 1,3,5-triazine derivative. The causality behind this workflow is to first establish the most stable molecular geometry before calculating the electronic properties, as the geometry significantly influences the electronic structure.

Caption: A typical DFT workflow for analyzing fluorinated 1,3,5-triazines.

Experimental Characterization of Electronic Properties

Experimental techniques are crucial for validating theoretical predictions and providing a comprehensive understanding of the electronic behavior of fluorinated 1,3,5-triazines.

Spectroscopic Techniques

Spectroscopic analysis is fundamental for confirming the structure and purity of synthesized compounds and for probing their electronic transitions.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The chemical shifts of the triazine ring protons and carbons are sensitive to the electronic effects of fluorine substitution.[12]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic vibrations of the triazine ring and C-F bonds can be identified.[12][13]

-

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions between molecular orbitals. The absorption maxima can be correlated with the HOMO-LUMO gap.

This protocol outlines the steps for determining the optical band gap of a fluorinated 1,3,5-triazine derivative. The choice of a suitable solvent is critical to ensure the compound is fully dissolved and does not interact with the solvent in a way that would alter its electronic structure.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the fluorinated 1,3,5-triazine derivative.

-

Dissolve the sample in a known volume (e.g., 10 mL) of a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or acetonitrile) to prepare a stock solution.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically in the range of 0.1-1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

-

Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Determine the onset of the absorption peak, which corresponds to the optical band gap.

-

The optical band gap (E_g) can be estimated using the equation: E_g (eV) = 1240 / λ_onset (nm).

-

Electrochemical Techniques

Cyclic Voltammetry (CV) is a powerful electrochemical method used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

This protocol provides a step-by-step guide for performing a CV experiment. The choice of solvent and supporting electrolyte is crucial for ensuring good conductivity and a wide potential window.

-

Electrolyte Solution Preparation:

-

Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane or acetonitrile).

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Polish the working electrode before each experiment to ensure a clean and reproducible surface.

-

-

Measurement:

-

Dissolve a small amount (1-5 mM) of the fluorinated 1,3,5-triazine derivative in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Record a cyclic voltammogram of the blank electrolyte solution.

-

Record the cyclic voltammogram of the sample solution over a suitable potential range to observe both oxidation and reduction events.

-

Record the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

Applications Driven by Tunable Electronic Properties

The ability to precisely control the electronic properties of 1,3,5-triazines through fluorination has led to their application in several high-technology fields.

Organic Electronics

The low-lying LUMO levels and high electron affinity of fluorinated 1,3,5-triazines make them excellent candidates for n-type (electron-transporting) materials in organic electronic devices.[1]

-

Organic Light-Emitting Diodes (OLEDs): They can be used as electron-transporting layers or as host materials for phosphorescent emitters.[14] Their high triplet energies are particularly beneficial for blue phosphorescent OLEDs.[14]

-

Organic Solar Cells (OSCs): Their electron-accepting properties make them suitable as acceptor materials in bulk heterojunction solar cells.[1]

Caption: Role of fluorinated 1,3,5-triazines in an OLED device.

Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates can have a profound impact on their pharmacokinetic and pharmacodynamic properties.[15][16]

-

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, increasing the drug's half-life.[17][18]

-

Binding Affinity: The altered electronic distribution can lead to stronger interactions with target proteins through modified hydrogen bonding and electrostatic contacts.[15]

-

Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.[16]

The 1,3,5-triazine scaffold itself is found in many biologically active compounds, and the addition of fluorine provides a powerful strategy for optimizing drug properties.[19]

Synthetic Approaches to Fluorinated 1,3,5-Triazines

A variety of synthetic methods are available for the preparation of fluorinated 1,3,5-triazines. The choice of method depends on the desired substitution pattern and the nature of the fluorine-containing starting materials.

-

Cyclotrimerization of Fluorinated Nitriles: This is a common method for preparing symmetrically substituted triazines.

-

Nucleophilic Substitution of Cyanuric Chloride: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile starting material where the chlorine atoms can be sequentially substituted with various nucleophiles, including fluorine-containing moieties.[14][20]

-

Defluorinative Annulations: N-CF₃ imidoyl chlorides can be used as synthons for the modular synthesis of monofluorinated 1,3,5-triazines.[21]

Conclusion

Fluorinated 1,3,5-triazine derivatives represent a fascinating and highly versatile class of compounds. The strategic introduction of fluorine provides a powerful lever to manipulate their electronic properties, leading to materials with enhanced stability, tailored energy levels, and improved biological activity. A synergistic approach combining theoretical modeling and experimental characterization is key to unlocking the full potential of these molecules. As our understanding of the intricate interplay between structure and electronic properties continues to grow, we can expect to see fluorinated 1,3,5-triazines playing an increasingly important role in the development of next-generation organic electronics and novel therapeutics.

References

- Gao, C., Zhang, R. Z., & Wang, M. (2025). A modular synthesis of monofluorinated 1,2,4-triazoles and 1,3,5-triazines. Organic Letters, 27, 2641-2646.

- (2007). Effect of fluorination on the electronic structure and optical excitations of π-conjugated molecules. The Journal of Chemical Physics.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom

- (2021).

- Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Deriv

- Triazine: An Important Building Block of Organic Materials for Solar Cell Applic

- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC.

- Advances in chemistry and biological activity of fluorinated 1,3,5-triazines.

- Methods for the synthesis of 1,3,5-triazine derivatives.

- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent m

- (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.

- (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central.

- Infrared Spectra of Some 1,3,5-Triazine Derivatives.

- (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- (2025). Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes.

- (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.

- Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Deriv

- (2026). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. American Chemical Society.

- Ionization energies of triazines and tetrazines. Application of Green's function method coupled with semiempirical molecular orbital calculations. Journal of the Chemical Society, Perkin Transactions 2.

- Spectroscopic Analysis of 1,3,5-Triacryloylhexahydro-1,3,5-triazine: A Technical Guide. Benchchem.

- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIV

- 1,3,5-Triazine. Wikipedia.

- Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry.

- Electron Affinity. Chemistry LibreTexts.

- Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M

- (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI.

- Calculated Electron Affininty for F (Fluorine

- Comparison of energies of HOMO and LUMO levels (in eV) and energy gap...

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer

- (2021).

- Spectroscopic Comparison of N-Substituted 1,3,5-Triazinanes: A Guide for Researchers. Benchchem.

- (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.

- Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Deriv

- Electron affinity (d

- 1,3,5-Triazine derivatives with a donor–acceptor property.

- (2023). Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP)

- (PDF)

- (2020).

- Optoelectronic properties of the newly designed 1,3,5-triazine derivatives with isatin, chalcone and acridone moieties. OUCI.

- Ionization energies of triazines and tetrazines. Application of Green's function method coupled with semiempirical molecular orbital calculations. Technion - Israel Institute of Technology.

- Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors.

Sources

- 1. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]

- 8. irjweb.com [irjweb.com]

- 9. CCCBDB Elelctron affinities page 2 [cccbdb.nist.gov]

- 10. Ionization energies of triazines and tetrazines. Application of Green's function method coupled with semiempirical molecular orbital calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. cris.technion.ac.il [cris.technion.ac.il]

- 12. pdf.benchchem.com [pdf.benchchem.com]